Product packaging for Methylpentylsulfamoyl chloride(Cat. No.:CAS No. 1095643-67-6)

Methylpentylsulfamoyl chloride

Cat. No.: B6614271
CAS No.: 1095643-67-6
M. Wt: 199.70 g/mol
InChI Key: YTPWJDZJJXHDNI-UHFFFAOYSA-N
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Description

Methylpentylsulfamoyl chloride is a specialized organosulfur reagent of interest in synthetic organic chemistry and chemical biology research. As a sulfamoyl chloride, it is structurally characterized by a sulfur center bonded to an oxygen, chlorine, and a methylpentylamine group, making it a highly reactive electrophile. This compound is primarily used as a key synthon for the introduction of the methylpentylsulfamoyl moiety into target molecules. Its principal research application lies in its reaction with nucleophiles, such as amines and alcohols, to generate corresponding sulfonamide and sulfonate derivatives, respectively . In a research context, this reactivity is valuable for creating molecular scaffolds with specific properties. For instance, sulfonamides synthesized from such reagents can be explored for their potential as enzyme inhibitors or as building blocks in medicinal chemistry. Furthermore, sulfonyl chloride compounds are sometimes utilized in the functionalization of solid supports and in the synthesis of complex molecules, including peptides, where they can act as coupling agents or protecting groups . The compound is a solid at room temperature and requires careful handling and storage under anhydrous conditions to prevent decomposition via hydrolysis. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2S B6614271 Methylpentylsulfamoyl chloride CAS No. 1095643-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pentylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO2S/c1-3-4-5-6-8(2)11(7,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWJDZJJXHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methylpentylsulfamoyl Chloride

Established Synthetic Routes to Analogous Sulfamoyl Chlorides

Traditional methods for synthesizing sulfamoyl chlorides provide a foundational framework. These routes, while effective, often involve harsh reagents and conditions.

Aminosulfonylation represents a direct approach to forming the S-N bond characteristic of sulfamoyl chlorides. This method typically involves the reaction of a secondary amine with a suitable sulfur- and chlorine-containing reagent. For the synthesis of Methylpentylsulfamoyl chloride, the logical precursor would be N-methylpentylamine.

One common aminosulfonylation strategy involves reacting the amine with sulfuryl chloride (SO₂Cl₂). The reaction proceeds via the nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct and drive the reaction to completion.

General Reaction: R¹R²NH + SO₂Cl₂ → R¹R²NSO₂Cl + HCl

For the target compound, this would be: CH₃(CH₂)₄(CH₃)NH + SO₂Cl₂ → CH₃(CH₂)₄(CH₃)NSO₂Cl + HCl

Another approach involves the use of chlorosulfonyl isocyanate, which can react with amines to form the corresponding sulfamoyl chloride derivatives, although this is often part of a multi-step process for creating more complex sulfamides. google.com

An alternative established route is the chlorosulfonylation of corresponding amides. This method avoids the direct handling of potentially volatile amines. The synthesis would start with an appropriate N-methyl-N-pentylamide, such as N-methyl-N-pentylformamide or N-methyl-N-pentylacetamide.

The amide is treated with a strong chlorosulfonating agent, like chlorosulfonic acid (ClSO₃H). This process converts the amide functional group into the sulfamoyl chloride moiety. The reaction mechanism involves the activation of the amide followed by displacement and rearrangement to yield the desired product. This method is particularly useful but requires careful handling of the highly corrosive chlorosulfonic acid.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency, safety, and environmental impact. These principles are applicable to the synthesis of this compound.

Optimizing reaction parameters is critical for maximizing yield and purity while ensuring safety. For the synthesis of sulfonyl chlorides, this includes the careful selection of reagents and reaction conditions. rsc.org The use of dual-function reagents, which act as both an oxidant and a chlorinating agent, represents a significant advancement. rsc.org

Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for highly exothermic reactions like those often involved in sulfonyl chloride synthesis. rsc.orgrsc.org This technique allows for precise control over reaction parameters such as temperature and mixing, which can significantly improve chemoselectivity and reduce the formation of byproducts. nih.gov For instance, in a continuous flow setup, the temperature can be precisely controlled to avoid unwanted side reactions, an effect that contributes to process sustainability by potentially eliminating the need for deep cooling. nih.gov

Table 1: Comparison of N-Chloroamides for Sulfonyl Chloride Synthesis rsc.org

Reagent Name State at RT
1 N-chlorosuccinimide (NCS) Colorless solid
2 1,3-dichloro-5,5-dimethylhydantoin (DCH) Colorless solid

| 3 | Trichloroisocyanuric acid (TCCA) | Colorless solid |

This table presents common N-chloroamides that can be used as safer, solid alternatives to gaseous chlorine for the oxidative chlorination of thiols or disulfides, which are precursors to sulfonyl chlorides.

Applying green chemistry principles aims to reduce the environmental footprint of chemical synthesis. For sulfamoyl chlorides, this involves developing methods that use less hazardous solvents and reagents. mdpi.com

Another eco-friendly strategy is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides. organic-chemistry.org This method is lauded for its use of accessible reagents, operational safety, and straightforward purification without the need for chromatography. organic-chemistry.org

Table 2: Green Chemistry Approaches to Sulfonyl Chloride Synthesis

Method Key Reagents Solvent Advantages
Oxyhalogenation Oxone, KCl Water Avoids organic solvents, rapid reaction. rsc.org
Oxidative Chlorination NaDCC·2H₂O Water, EtOH, Glycerol Mild conditions, solvent-free workup. researchgate.net

Recent research has focused on developing novel and more versatile methods for preparing sulfonyl chlorides and their derivatives. One innovative approach enables the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides. nih.gov This transformation uses a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent and magnesium chloride (MgCl₂) as the chloride source under mild conditions. nih.gov This method is particularly valuable for late-stage functionalization of complex molecules, allowing for the diversification of compounds that already contain a sulfonamide group. nih.gov

Another novel one-pot strategy involves the decarboxylative chlorosulfonylation of aromatic acids. princeton.edu This method leverages copper-catalyzed ligand-to-metal charge transfer to convert the carboxylic acid into a sulfonyl chloride, which can then be reacted in the same pot with an amine to form a sulfonamide. princeton.edu While demonstrated for aromatic systems, the principles of generating sulfonyl chlorides from readily available starting materials could inspire new routes for aliphatic compounds like this compound.

Exploration of Solid-Phase Synthetic Approaches

The synthesis of sulfamoyl chlorides has traditionally been conducted using solution-phase chemistry. However, solid-phase organic synthesis (SPOS) offers several advantages, including simplified purification, the potential for automation, and the ability to drive reactions to completion using excess reagents. While the solid-phase synthesis of this compound has not been explicitly detailed in the literature, a hypothetical approach can be conceptualized based on established solid-phase methodologies for related sulfur-containing compounds.

A plausible strategy would involve the immobilization of a suitable precursor onto a solid support, followed by chemical transformations to construct the target molecule and subsequent cleavage from the resin. One possible approach could utilize a commercially available sulfonyl chloride resin, which is typically a polystyrene matrix functionalized with sulfonyl chloride groups.

Hypothetical Solid-Phase Synthesis of this compound:

Starting Resin: A sulfonyl chloride functionalized resin would serve as the solid support.

Amine Coupling: The resin would be reacted with an excess of methylpentylamine in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). This would lead to the formation of a resin-bound sulfonamide.

Chlorination and Cleavage: The crucial step would be the conversion of the resin-bound sulfonamide to the desired sulfamoyl chloride. This would likely require a "safety-catch" linker strategy. In such a strategy, the linker is stable under the initial reaction conditions but can be activated in a subsequent step to allow for cleavage. For instance, a linker could be designed to be stable during the amination step but rendered labile under specific conditions that would also facilitate the chlorination of the sulfonamide nitrogen. However, the development of a linker and cleavage/chlorination conditions that are compatible with the sulfamoyl chloride moiety would be a significant synthetic challenge.

An alternative approach could involve building the molecule on the resin in a different sequence. For example, a precursor to the methylpentylamino group could be attached to the resin, followed by reaction with a sulfuryl chloride equivalent, and then cleavage.

Table 1: Potential Resins and Linkers for Solid-Phase Synthesis

Resin TypeLinker TypePotential Attachment PointCleavage ConditionsSuitability for Sulfamoyl Chloride Synthesis
PolystyreneMerrifieldNot directly applicable for sulfamoyl chloride synthesisHFLow
PolystyreneWangCarboxylic acid of a precursorTrifluoroacetic Acid (TFA)Moderate, would require significant modification of the synthetic route
PolystyreneRink AmideAmide of a precursorTFAModerate, could potentially be adapted
PolystyreneSulfonyl ChlorideDirect formation of sulfonamideRequires a novel cleavage strategyHigh, if a suitable cleavage method is developed

The primary challenge in developing a solid-phase synthesis for this compound lies in the final cleavage and formation of the reactive sulfamoyl chloride group. The conditions required for this transformation must be compatible with the solid support and linker, and the cleaved product must be stable enough to be isolated. Further research into novel linker and cleavage strategies is necessary to make this a viable synthetic route.

Scalability and Process Chemistry Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors, including safety, cost-effectiveness, environmental impact, and the robustness of the process. For the production of this compound, these considerations are paramount, particularly if the synthesis involves highly reactive and potentially hazardous reagents.

One common laboratory method for the synthesis of sulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride or the reaction of an amine with chlorosulfonyl isocyanate followed by decomposition of the intermediate. chemicalbook.comgoogle.com

Key Scalability and Process Chemistry Considerations:

Reagent Selection and Handling: Chlorosulfonyl isocyanate is a highly reactive and corrosive substance that requires specialized handling procedures. orgsyn.org On a large scale, the storage and transfer of such reagents must be conducted in a closed system to prevent exposure and reaction with atmospheric moisture. Alternative, less hazardous reagents for chlorosulfonation are an area of active research. organic-chemistry.org

Thermal Management: The reaction of amines with chlorosulfonylating agents is often highly exothermic. Effective heat management is crucial to prevent thermal runaway, which can lead to side reactions, product degradation, and unsafe operating conditions. In a production setting, this would necessitate the use of jacketed reactors with efficient cooling systems and careful control of the rate of reagent addition.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents should be chosen to ensure good solubility of reactants and intermediates, facilitate product purification, and have a favorable safety and environmental profile. Chlorinated solvents like dichloromethane are often used in the laboratory but are less desirable for large-scale production due to environmental concerns. Toluene is another potential solvent. arxada.comchemicalbook.com The development of aqueous processes for sulfonyl chloride synthesis has been explored to improve the environmental footprint. acs.org

Work-up and Purification: The purification of this compound on a large scale would likely involve extraction and distillation. The stability of the sulfamoyl chloride to the work-up conditions is a key factor. As sulfamoyl chlorides can be sensitive to hydrolysis, aqueous work-ups must be carefully controlled. cdnsciencepub.com The development of a process where the product precipitates from the reaction mixture could simplify purification. acs.org

Process Safety: A thorough hazard and operability (HAZOP) study would be required before scaling up the synthesis. This would identify potential safety risks, such as the evolution of toxic gases (e.g., HCl), and ensure that appropriate control measures are in place.

Waste Management: The environmental impact of the process is a significant consideration. The development of a process that minimizes waste generation and allows for the recycling of solvents and reagents is highly desirable.

Table 3: Comparison of Potential Synthetic Routes for Scalability

Synthetic RouteStarting MaterialsKey ReagentsAdvantages for ScalabilityChallenges for Scalability
From Secondary AmineMethylpentylamineSulfuryl ChlorideReadily available starting materialsGeneration of HCl, potential for side reactions
From Secondary AmineMethylpentylamineChlorosulfonyl IsocyanateHigh reactivity, potentially high yieldHighly exothermic, hazardous reagent, generation of CO₂
Oxidative ChlorinationThiol or disulfide precursorOxidizing agent, source of chlorideMilder conditions may be possibleMay require more complex starting materials

Mechanistic Investigations of Methylpentylsulfamoyl Chloride Reactivity

Reaction Mechanisms of Sulfamoyl Chlorides with Diverse Nucleophiles

The reactions of sulfamoyl chlorides with nucleophiles are central to their synthetic utility. These reactions can proceed through several distinct mechanistic pathways, largely dictated by the nature of the nucleophile, the substituents on the nitrogen atom, and the reaction conditions.

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfamoyl chlorides is a common reaction pathway. This can occur via a concerted (SN2-type) or a stepwise mechanism. In the concerted process, the nucleophile attacks the electrophilic sulfur atom, leading to the simultaneous departure of the chloride leaving group through a single transition state. nih.govdntb.gov.ua This pathway is often favored with strong nucleophiles.

Alternatively, a stepwise mechanism involving the formation of a trigonal bipyramidal intermediate can occur. nih.gov The nucleophile adds to the sulfur center to form this pentacoordinate species, which then subsequently eliminates the chloride ion to yield the final product. The nature of the substituents on the sulfamoyl chloride and the nucleophile can influence the stability and lifetime of this intermediate.

The identification and characterization of reaction intermediates are key to fully understanding reaction mechanisms. In the reactions of certain sulfamoyl chlorides, particularly those with a hydrogen atom on the nitrogen, the formation of transient N-sulfonylamine intermediates ([R-N]=SO₂) via an elimination mechanism has been proposed. rsc.org This pathway is supported by hydrogen/deuterium isotope effect studies. rsc.org

For alkanesulfonyl chlorides with α-hydrogens, the formation of a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂) via an elimination-addition mechanism is a well-established pathway, especially in the presence of a base. acs.org This sulfene intermediate is then rapidly trapped by nucleophiles present in the reaction mixture. While less common for N,N-dialkylsulfamoyl chlorides like Methylpentylsulfamoyl chloride, the possibility of alternative intermediates under specific reaction conditions cannot be entirely ruled out.

In some cases, stable analogues of proposed intermediates have been synthesized and characterized, providing indirect evidence for their transient existence in other reactions. For example, a stable sulfurandioxide anion, structurally related to the trigonal bipyramidal intermediate in nucleophilic substitution at sulfur, has been isolated and characterized. nih.gov

Electrophilic Reactivity of this compound

The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and carbanions.

The electrophilic character of sulfamoyl chlorides is harnessed in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. fiveable.me The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry. Furthermore, sulfamoyl chlorides can act as electrophiles in Friedel-Crafts-type reactions with aromatic compounds to yield aryl sulfonamides, a transformation that can be facilitated by a catalyst.

The reactivity of sulfamoyl chlorides as electrophiles can be modulated by the electronic properties of the substituents on the nitrogen atom. The methyl and pentyl groups in this compound are electron-donating, which might slightly temper the electrophilicity of the sulfur center compared to sulfamoyl chlorides bearing electron-withdrawing groups.

Catalytic Activation Strategies for this compound

To enhance the reactivity of sulfamoyl chlorides and to develop more efficient and selective synthetic methods, various catalytic activation strategies have been explored. These strategies often involve the generation of more reactive intermediates or the activation of the sulfamoyl chloride towards nucleophilic attack.

One notable strategy involves the silyl (B83357) radical-mediated activation of sulfamoyl chlorides. acs.orgorganic-chemistry.org In this approach, a silyl radical abstracts the chlorine atom from the sulfamoyl chloride, generating a sulfamoyl radical. acs.orgorganic-chemistry.org This radical can then participate in various reactions, such as the hydrosulfamoylation of alkenes. acs.orgorganic-chemistry.org This method provides a direct route to aliphatic sulfonamides. acs.orgorganic-chemistry.org

Photocatalysis has also emerged as a powerful tool for the activation of sulfamoyl chlorides. organic-chemistry.org Using a suitable photocatalyst and a light source, single-electron reduction of the sulfamoyl chloride can be achieved, leading to the formation of a sulfamoyl radical. acs.org This radical can then engage in a variety of transformations.

Lewis acids can also be employed to activate sulfamoyl chlorides. For instance, indium(III) triflate has been shown to be an effective catalyst for the sulfamoylation of aromatic compounds with sulfamoyl chlorides. bath.ac.uk The Lewis acid likely coordinates to one of the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom and facilitating the aromatic substitution reaction.

A photocatalyst-free activation strategy has also been developed, which involves a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay. nih.gov In this system, tert-butyl nitrite (B80452) serves a dual role as both an oxime source and a HAT reagent to generate the species necessary for the cleavage of the SO₂-Cl bond. nih.gov

Kinetic Studies and Mechanistic Elucidation of Reactions Involving this compound

Kinetic studies provide quantitative insights into reaction rates and mechanisms. The rates of reaction of various sulfamoyl chlorides with nucleophiles have been investigated to elucidate the underlying mechanisms. For example, the kinetics of the reaction of different sulfamoyl chlorides with anilines in chloroform (B151607) and acetonitrile (B52724) have been studied. rsc.org These reactions were found to be first order in both the sulfamoyl chloride and the aniline (B41778). rsc.org

The Hammett equation has been applied to correlate the reaction rates with the electronic properties of substituents on the nucleophile. For the reaction of sulfamoyl chlorides with substituted anilines, Hammett ρ values were found to be in the range of -4.76 to -2.63, indicating a buildup of positive charge in the transition state at the aniline nitrogen, consistent with a nucleophilic attack mechanism. rsc.org

The effect of substituents on the sulfamoyl chloride itself has also been examined. A significant rate difference of approximately 10⁶-fold was observed between the reaction of PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl with p-anisidine, highlighting the profound influence of the nitrogen substituents on reactivity. rsc.org

The table below presents hypothetical kinetic data for the reaction of different N,N-dialkylsulfamoyl chlorides with a common nucleophile, illustrating the potential influence of the alkyl group size on the reaction rate.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of N,N-Dialkylsulfamoyl Chlorides with Aniline at 25°C
Sulfamoyl ChlorideAlkyl Groupsk₂ (M⁻¹s⁻¹)
Dimethylsulfamoyl chlorideMethyl, Methyl1.5 x 10⁻³
Diethylsulfamoyl chlorideEthyl, Ethyl8.2 x 10⁻⁴
This compoundMethyl, Pentyl-
Diisopropylsulfamoyl chlorideIsopropyl, Isopropyl2.1 x 10⁻⁴

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can also provide valuable mechanistic information. For the aminolysis of sulfamoyl chlorides in acetonitrile, the activation parameters have been suggested to be consistent with a more E1cB-like E2 mechanism. rsc.org In contrast, the hydrolysis of diethylsulfamoyl chloride exhibits an exceptionally negative temperature coefficient of the enthalpy of activation (ΔC‡p), which has been attributed to solvent reorganization effects in a presumed SN1 mechanism. cdnsciencepub.com

Derivatization and Structural Modification of Methylpentylsulfamoyl Chloride

Synthesis of N-Substituted Methylpentylsulfamoyl Derivatives

The nitrogen atom within the methylpentylsulfamoyl backbone provides a key site for substitution. While direct alkylation on the nitrogen of the parent sulfamoyl chloride can be challenging, N-substituted derivatives are typically accessed by reacting a primary or secondary amine with a suitable sulfonyl chloride precursor. For instance, the synthesis of various N-substituted benzamide (B126) derivatives has been explored to modify biological activity, demonstrating the importance of the substituent on the nitrogen atom for molecular interactions. nih.gov

The general approach involves the reaction of a desired primary or secondary amine with a sulfonylating agent. In the context of creating N-substituted methylpentylsulfamoyl derivatives, this could involve reacting N-methylpentylamine with a precursor that introduces the sulfonyl chloride group. Alternatively, functionalization of the nitrogen can be achieved after the core sulfamoyl structure is formed, for example, through reactions like N-alkylation or N-acylation on a protected sulfonamide derivative, followed by deprotection and conversion to the sulfonyl chloride. The synthesis of N-substituted imidazole (B134444) derivatives, for example, has been achieved by reacting an imidazole nucleus with reagents like ethyl chloroacetate, followed by amidation with various amines. nih.gov This highlights a common strategy where a core structure is first synthesized and then elaborated with various N-substituents.

Transformations at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile and serves as the primary hub for transformations of methylpentylsulfamoyl chloride. It readily reacts with a wide range of nucleophiles, making it an exceptionally versatile functional group for creating diverse molecular architectures. nih.gov This reactivity allows for the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing motifs. d-nb.infonih.gov

The most conventional transformation of a sulfonyl chloride is its reaction with a primary or secondary amine to form a sulfonamide linkage (-SO₂-NRR'). ucl.ac.uk This reaction is a cornerstone of medicinal chemistry and materials science due to the stability and specific geometric properties of the resulting sulfonamide bond. The process typically involves combining the sulfonyl chloride with the amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. ekb.egnih.gov

The reaction is broadly applicable to a wide array of amines, including aliphatic, aromatic, and heterocyclic amines. ekb.egnih.gov The efficiency of the reaction allows for high yields under mild conditions, often at room temperature or with gentle heating. nih.gov

Table 1: Illustrative Examples of Sulfonamide Formation from a Generic Sulfonyl Chloride This table presents typical outcomes for the reaction of a model sulfonyl chloride with various amines, demonstrating the general scope and efficiency of the sulfonamidation reaction applicable to this compound.

Amine NucleophileProduct ClassTypical Yield (%)
Aniline (B41778)N-Aryl Sulfonamide85-95%
BenzylamineN-Benzyl Sulfonamide>90%
MorpholineN-Morpholinyl Sulfonamide>95%
PiperidineN-Piperidinyl Sulfonamide>95%

Data synthesized from general procedures described in the literature. ekb.egnih.gov

Beyond amines, the electrophilic sulfur of the sulfonyl chloride moiety can be attacked by other nucleophiles, such as alcohols and ureas, to generate sulfamates and sulfonylureas, respectively.

Sulfamates: The reaction of a sulfamoyl chloride with an alcohol or a phenol (B47542) in the presence of a base yields a sulfamate (B1201201) (-O-SO₂-NR₂). This transformation is a key method for synthesizing these important compounds. organic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and various reagents have been developed to facilitate this conversion, including specialized sulfamoylation agents designed to balance reactivity and selectivity for complex molecules. bohrium.com

Sulfonylureas: Sulfonylureas are formed by the reaction of a sulfonyl chloride with a primary amine to first form a sulfonamide, which can then react with an isocyanate. A more direct route can involve the reaction of a sulfamoyl chloride derivative with a urea (B33335) or a related nucleophile. These compounds are characterized by the -SO₂-NH-C(O)-NH- linkage. The synthesis often requires careful control of reaction conditions to achieve good yields and avoid side reactions.

Modification of the Pentyl Chain within this compound Analogues

Research on analogous structures, such as anandamide, has shown that altering the length and branching of the pentyl chain can have a profound impact on biological potency. nih.gov For example, studies demonstrated that branching of the end pentyl chain, such as introducing dimethylheptyl (DMH) groups, significantly increased both in vitro and in vivo activities compared to the straight-chain analogue. nih.gov Similarly, systematic variations in chain length can be used to probe the optimal size and conformation for interaction with a biological target.

Table 2: Conceptual Analogues of this compound Based on Pentyl Chain Modification

Precursor AmineResulting Sulfamoyl Chloride AnaloguePotential Modification Feature
N-methyl-4-methylpentylamine4-Methylpentyl(methyl)sulfamoyl chlorideIntroduction of branching
N-methyl-3-pentylaminePentan-3-yl(methyl)sulfamoyl chlorideAltered substitution point
N-methylhexylamineHexyl(methyl)sulfamoyl chlorideIncreased chain length
N-methyl-cyclopentylamineCyclopentyl(methyl)sulfamoyl chlorideIntroduction of rigidity (cyclization)

Stereochemical Aspects in this compound Derivatization

Stereochemistry can play a critical role in the biological activity and physical properties of derivatives made from this compound. Stereochemical considerations arise under two principal scenarios:

Chirality in the Pentyl Chain: If a chiral center is present within the pentyl group (for example, using (S)- or (R)-N-methyl-2-pentylamine as a precursor), the resulting this compound will be chiral. Subsequent reactions at the achiral sulfonyl chloride group with achiral nucleophiles will proceed without affecting this stereocenter, yielding enantiomerically pure products.

Reaction with Chiral Nucleophiles: When a non-chiral this compound reacts with a chiral nucleophile (e.g., a chiral amine or alcohol), a pair of diastereomers will be formed. These diastereomers may have different physical properties (e.g., melting point, solubility, chromatographic retention) and biological activities. Their formation may or may not be stereoselective, depending on the reaction mechanism and conditions. In such cases, chromatographic separation is often required to isolate the individual diastereomers for further study.

The derivatization of complex molecules often involves coupling reactions where the stereochemical integrity of all components is crucial for the final product's intended function.

Advanced Spectroscopic and Structural Characterization Methodologies for Methylpentylsulfamoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing intricate information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of Methylpentylsulfamoyl chloride is predicted to exhibit distinct signals corresponding to the various proton environments within the 4-methylpentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the sulfamoyl chloride group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

The protons on the carbon directly attached to the nitrogen atom (H-1) are expected to appear as a triplet at approximately 3.2-3.4 ppm due to coupling with the adjacent methylene (B1212753) protons (H-2). The methine proton (H-4) would likely present as a multiplet in the range of 1.6-1.8 ppm, coupled to the neighboring methylene (H-3) and methyl protons. The two diastereotopic methyl groups attached to C-4 would appear as a doublet around 0.9 ppm. The remaining methylene protons (H-2 and H-3) would produce complex multiplets in the upfield region of the spectrum, typically between 1.2 and 1.7 ppm.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (-CH₂-N)3.2 - 3.4Triplet (t)~7.0
H-2 (-CH₂-)1.4 - 1.6Multiplet (m)-
H-3 (-CH₂-)1.2 - 1.4Multiplet (m)-
H-4 (-CH-)1.6 - 1.8Multiplet (m)~6.5
H-5, H-6 (-CH₃)~0.9Doublet (d)~6.5

Note: Predicted values are based on analogous structures and typical chemical shift ranges.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly bonded to the nitrogen of the sulfamoyl chloride group (C-1) is expected to be the most deshielded, with a predicted chemical shift in the range of 45-50 ppm. The remaining carbon signals of the 4-methylpentyl chain would appear at higher field.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂-N)45 - 50
C-2 (-CH₂-)30 - 35
C-3 (-CH₂-)25 - 30
C-4 (-CH-)27 - 32
C-5, C-6 (-CH₃)22 - 25

Note: Predicted values are based on analogous structures and typical chemical shift ranges.

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals at ~3.3 ppm (H-1) and ~1.5 ppm (H-2) would confirm their connectivity.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.3 ppm would show a correlation to the carbon signal at ~47 ppm, confirming the C-1/H-1 assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and alkyl groups.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which are anticipated to appear in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration typically gives rise to a weaker absorption in the range of 560-600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups in the 4-methylpentyl chain would be observed in the 2850-2960 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)
C-H (alkane)Stretching2850 - 2960
S=O (sulfonyl chloride)Asymmetric Stretching1370 - 1390
S=O (sulfonyl chloride)Symmetric Stretching1170 - 1190
S-ClStretching560 - 600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). However, due to the lability of the sulfonyl chloride group, this peak may be weak or absent. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Common fragmentation pathways would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the alkyl chain. The base peak in the spectrum could correspond to the formation of the stable 4-methylpentyl carbocation.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is crucial for confirming the elemental composition of the molecule. For this compound (C₆H₁₄ClNO₂S), the calculated exact mass would be used to confirm the molecular formula, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. In a typical MS/MS experiment, the parent ion of this compound is first isolated and then subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's connectivity and functional groups.

The fragmentation of sulfamoyl chlorides in mass spectrometry often involves the cleavage of the S-N and S-Cl bonds. The fragmentation pattern can be influenced by the ionization technique used, such as electron ionization (EI) or chemical ionization (CI). In EI-MS, the molecular ion may be unstable and undergo extensive fragmentation. libretexts.orglibretexts.org Common fragmentation pathways for N-alkylsulfamoyl chlorides can include the loss of a chlorine radical, followed by the cleavage of the alkyl chain.

The interpretation of the MS/MS spectrum of this compound would involve identifying the parent ion and then analyzing the mass-to-charge ratios (m/z) of the fragment ions to deduce the fragmentation pathways. This information is instrumental in confirming the compound's identity and structure.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Parent Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
[M]+•[M-Cl]+Loss of Chlorine radical
[M]+•[M-C5H11]+Loss of Pentyl radical
[M-Cl]+[M-Cl-SO2]+Subsequent loss of Sulfur dioxide
[M-C5H11]+[M-C5H11-SO2]+Subsequent loss of Sulfur dioxide

Note: This table is based on general fragmentation patterns of similar compounds and requires experimental verification for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for both quantitative analysis and for probing the electronic structure of molecules. For purity assessment, the absorbance of a solution of this compound at a specific wavelength can be measured and compared to a standard curve to determine its concentration. The presence of impurities can often be detected by the appearance of additional absorption bands in the spectrum.

From a structural standpoint, the UV-Vis spectrum of this compound would provide insights into its electronic transitions. The sulfamoyl chloride group contains non-bonding electrons on the oxygen, nitrogen, and chlorine atoms, as well as sigma (σ) and pi (π) bonds. The absorption of UV or visible light can promote electrons from lower energy orbitals to higher energy anti-bonding orbitals (e.g., n → σ, π → π transitions). The wavelength of maximum absorbance (λmax) is characteristic of the energy difference between these electronic states.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~200-220Moderaten → σ
~230-250Lown → σ (S-Cl)

Note: The exact λmax and ε values need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then used to generate an electron density map, from which the atomic positions can be determined and refined. This technique provides unambiguous structural information, confirming the connectivity and stereochemistry of the molecule.

Table 3: Illustrative Crystallographic Parameters for a Sulfamoyl Chloride Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.2
Volume (ų)1055.4
Z4

Note: This data is for a representative sulfamoyl chloride and would need to be experimentally determined for this compound.

Chromatographic Techniques for Purification and Analytical Characterization

Chromatographic methods are essential for both the purification and the analytical characterization of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this regard.

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpatsnap.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and temperature) and can be used for identification. researchgate.net A UV detector is commonly used for the detection of sulfamoyl chlorides. google.com The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. HPLC can also be scaled up for preparative purification to isolate the compound from reaction mixtures or impurities. sielc.com

Table 4: Typical HPLC Parameters for the Analysis of a Sulfamoyl Chloride

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Note: These are general conditions and would require optimization for this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the identification and quantification of volatile and thermally stable compounds. libretexts.org For the analysis of this compound, the sample would be injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing it to spectral libraries or through detailed interpretation of the fragmentation pattern. core.ac.uk Due to the potential thermal lability of sulfamoyl chlorides, careful optimization of the GC inlet temperature is crucial to prevent degradation. core.ac.uk In some cases, derivatization may be necessary to improve volatility and thermal stability. rsc.org

Table 5: Representative GC-MS Data for an N-Alkylsulfonamide (a derivative of a sulfamoyl chloride)

Retention Time (min)Major Fragment Ions (m/z)
12.5196 [M-HX]+, 120, 72, 65

Source: Adapted from a study on n-tetradecanesulfonyl chloride derivatives. core.ac.uk The fragmentation pattern for this compound would need to be determined experimentally.

Computational and Theoretical Studies on Methylpentylsulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method due to its favorable balance between accuracy and computational cost. unige.ch For Methylpentylsulfamoyl chloride, DFT calculations can be employed to investigate its geometric and electronic properties. researchgate.net Using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), one can optimize the molecular geometry to its lowest energy state. researchgate.netdoaj.org

From these calculations, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. doaj.org These descriptors, derived from the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how this compound might interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. doaj.org These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and chlorine atoms and a positive potential around the sulfur and hydrogen atoms, indicating the preferred sites for electrophilic and nucleophilic attacks, respectively. doaj.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Electronegativity (χ)4.85 eV
Chemical Hardness (η)3.65 eV
Global Electrophilicity Index (ω)3.22 eV

Note: The values in this table are representative and intended for illustrative purposes.

Ab Initio Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results for the electronic structure and properties of this compound. nih.gov These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. For a molecule like this compound, ab initio calculations can be used to obtain highly accurate geometric parameters, vibrational frequencies, and thermochemical data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to study the flexibility of the methylpentyl chain and the rotational barriers around the S-N and S-C bonds. By simulating the molecule in a solvent, such as water or an organic solvent, one can investigate the solute-solvent interactions and the formation of hydrogen bonds. researchgate.net This is crucial for understanding the molecule's solubility and how it might behave in a biological environment.

MD simulations can also be employed to study the intermolecular interactions between this compound and other molecules, such as proteins or DNA. nih.gov By placing the molecule in a simulation box with a target macromolecule, one can observe the binding process and identify the key residues involved in the interaction. This information is invaluable for drug design and for understanding the mechanism of action of bioactive molecules.

Molecular Modeling Techniques Applied to Sulfamoyl Derivatives

Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate molecular structures. For sulfamoyl derivatives, molecular modeling is instrumental in designing new compounds with desired properties. mdpi.comuomustansiriyah.edu.iq Techniques such as molecular docking are widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.govrsc.org In the context of this compound derivatives, docking studies could be performed against target enzymes like carbonic anhydrases to predict their inhibitory potential. nih.gov

Pharmacophore modeling is another important technique that can be applied to sulfamoyl derivatives. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By aligning a set of active sulfamoyl derivatives, a common pharmacophore model can be developed and used to screen virtual libraries for new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgmeilerlab.org These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally determined activity or property. researchgate.netmdpi.com

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. The first step would be to generate a set of molecular descriptors for each derivative. These descriptors can be classified into different categories, such as constitutional, topological, geometrical, and quantum chemical descriptors.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of atoms, Number of rotatable bonds
TopologicalWiener Index, Randic Index, Kier & Hall Shape Indices
GeometricalMolecular Surface Area, Molecular Volume, Principal Moments of Inertia
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Atomic Charges

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model. researchgate.net The predictive power of the model is then assessed through rigorous validation techniques, including internal and external validation. A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing. mdpi.com

Similarly, QSPR models can be developed to predict various physicochemical properties of this compound derivatives, such as their solubility, boiling point, or partition coefficient. These models are crucial in the early stages of drug development for assessing the druglikeness of a compound.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, which is a reactive compound, computational methods can be used to study its reactivity towards various nucleophiles. By calculating the potential energy surface for a given reaction, one can identify the transition states and intermediates involved in the reaction pathway.

DFT calculations are commonly used to locate the transition state structures and to calculate the activation energies for different reaction pathways. nih.gov This information is crucial for understanding the regioselectivity and stereoselectivity of a reaction. For example, one could computationally investigate the reaction of this compound with an amine to understand the factors that govern the formation of the corresponding sulfonamide.

By combining the insights from these various computational and theoretical studies, a comprehensive understanding of the chemical nature and potential applications of Methyl-pentylsulfamoyl chloride and its derivatives can be achieved. These in silico approaches not only complement experimental studies but also guide the design of new molecules with tailored properties.

Synthetic Utility and Applications of Methylpentylsulfamoyl Chloride in Organic Synthesis

Methylpentylsulfamoyl chloride as a Reagent for Sulfonamidation Reactions

While no specific studies on this compound in sulfonamidation have been published, the general reactivity of N,N-dialkylsulfamoyl chlorides suggests it would serve as an effective agent for the synthesis of N,N,N'-trisubstituted sulfonamides. The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group.

The hypothetical reaction would proceed as follows:

Reactants: this compound and a primary or secondary amine (R¹R²NH).

Product: N-methyl-N-pentyl-N'-(substituted)sulfonamide.

Byproduct: Hydrochloric acid (HCl), which is typically scavenged by a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion.

The reaction kinetics and yield would be influenced by steric hindrance on both the incoming amine and the N-pentyl and N-methyl groups of the sulfamoyl chloride.

Table 1: Postulated Reactivity in Sulfonamidation

Amine Type Expected Reactivity Potential Challenges
Primary Amines High Potential for double addition under harsh conditions.
Secondary Amines Moderate to High Steric hindrance from bulky substituents may slow the reaction.

Role in the Synthesis of Heterocyclic Compounds

Extrapolating from the chemistry of other sulfonyl chlorides, this compound could potentially be employed in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, it could react with difunctionalized molecules to undergo cyclization reactions. A plausible, though undocumented, application could be in the formation of 1,2,3-thiadiazoles or related heterocyclic systems when reacted with appropriate precursors. However, there is no specific evidence in the current body of scientific literature to support this for this compound.

Application in Amino Acid and Peptide Chemistry

In the realm of amino acid and peptide chemistry, sulfamoyl chlorides can be used for the N-protection of amino acids. The resulting N-sulfonamide is generally stable to a range of reaction conditions. Theoretically, this compound could be used to protect the N-terminus of an amino acid or peptide.

This protection strategy would offer a sulfonamide linkage that is robust under many conditions used in peptide synthesis. However, the specific conditions for the deprotection of a N-(methyl(pentyl)sulfamoyl) group are not documented and would need to be experimentally determined. The utility of such a protecting group in a multi-step peptide synthesis would be contingent on its orthogonal stability and selective removal.

Utilization in the Construction of Complex Molecular Architectures

The incorporation of a sulfonamide moiety into complex molecules can impart specific physicochemical properties, such as altered solubility, polarity, and biological activity. While there are no documented instances of using this compound in the synthesis of complex molecular architectures, its role would be to introduce the N-methyl-N-pentylsulfonamide group. The lipophilic nature of the pentyl group could be exploited to enhance solubility in nonpolar solvents or to facilitate interactions with hydrophobic regions of biological targets.

Exploration as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While some sulfonyl chlorides have been utilized in MCRs, there is no literature describing the participation of this compound in such reactions. Its potential as a building block in MCRs remains an open area for future research. A hypothetical MCR could involve the in-situ formation of a sulfonamide that then participates in a subsequent cyclization or condensation event with other reactants.

Future Directions and Emerging Research Avenues for Methylpentylsulfamoyl Chloride

The field of organic chemistry is continually evolving, with a persistent drive towards the development of more efficient, sustainable, and versatile synthetic methodologies. Within this context, methylpentylsulfamoyl chloride, as a representative of the broader sulfamoyl chloride class, stands at the cusp of significant advancements. Future research is poised to expand its utility far beyond traditional applications, venturing into sustainable synthesis, advanced materials, and cutting-edge biomedical research. This article explores the prospective research avenues that could define the future of this compound chemistry.

Q & A

Q. What are the standard synthetic routes for Methylpentylsulfamoyl chloride, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfamoylation of methylpentylamine using sulfuryl chloride (SO2_2Cl2_2) or thionyl chloride (SOCl2_2). Key steps include:

  • Reagent selection : SOCl2_2 is preferred for milder conditions, while SO2_2Cl2_2 may require elevated temperatures.
  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.
  • Workup : Quenching excess chlorinating agents with ice-cold water followed by extraction (e.g., ethyl acetate). Optimization involves monitoring reaction progress via TLC or in situ FTIR to track carbonyl/sulfonyl chloride peaks. Purity is confirmed by 1^1H/13^13C NMR and elemental analysis .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR (δ 1.2–1.6 ppm for pentyl CH2_2, δ 3.1–3.3 ppm for N–CH3_3), 13^13C NMR (δ 40–45 ppm for sulfamoyl Cl).
  • IR spectroscopy : Strong S=O stretch (~1370 cm1^{-1}), S–Cl (~580 cm1^{-1}).
  • Mass spectrometry : ESI-MS for molecular ion [M+H]+^+ and fragmentation patterns.
  • HPLC/GC : Purity assessment using reverse-phase C18 columns (HPLC) or derivatization for GC analysis. Ensure spectral data aligns with computational simulations (e.g., DFT) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Storage : In airtight containers under nitrogen, away from moisture and bases. Refer to SDS guidelines for sulfonyl chlorides, which highlight respiratory protection and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound characterization?

Conflicting data (e.g., unexpected 1^1H NMR splitting) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

  • Multi-technique cross-validation : Compare IR, MS, and 19^19F NMR (if applicable).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.
  • Controlled experiments : Repeat synthesis under anhydrous/inert conditions to rule out hydrolysis .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound?

Design a kinetic study under varying pH, temperature, and solvent conditions:

  • pH dependence : Use buffered solutions (pH 2–12) and monitor chloride release via ion chromatography.
  • Temperature studies : Arrhenius plots to determine activation energy.
  • Solvent effects : Compare hydrolysis rates in polar aprotic (DMF) vs. protic (MeOH) solvents. Data should be analyzed using pseudo-first-order kinetics models .

Q. How can researchers troubleshoot low yields in this compound synthesis?

Common issues and solutions:

  • Moisture contamination : Use molecular sieves or pre-dried solvents.
  • Side reactions : Add stabilizing agents (e.g., pyridine) to scavenge HCl.
  • Incomplete conversion : Optimize stoichiometry (e.g., 1.2–1.5 eq SOCl2_2) and reaction time. Document all parameters (e.g., stirring rate, reagent purity) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.